molecular formula C14H12ClN3OS B6345754 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354923-62-8

2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345754
CAS No.: 1354923-62-8
M. Wt: 305.8 g/mol
InChI Key: VRYJUISLIDEZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a chlorophenyl group and a thiophenylmethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be done through a substitution reaction using a chlorinated aromatic compound.

    Attachment of the thiophenylmethyl group: This step might involve a coupling reaction using a thiophene derivative and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.

    Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation products: Oxidized derivatives of the thiophene or amino group.

    Reduction products: Reduced forms of the imidazole ring or chlorophenyl group.

    Substitution products: Compounds with different substituents on the chlorophenyl group.

Scientific Research Applications

2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor interaction: Acting as an agonist or antagonist at a specific receptor.

    Pathway modulation: Influencing a particular biochemical pathway by interacting with key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the chlorophenyl and thiophenylmethyl groups.

    2-amino-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one: Contains a methyl group instead of a chlorine atom.

    2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Does not have the thiophenylmethyl group.

Uniqueness

The presence of both the chlorophenyl and thiophenylmethyl groups in 2-amino-5-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one may confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or increased stability under specific conditions.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYJUISLIDEZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.